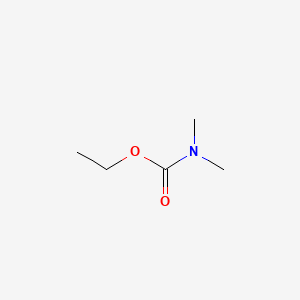

Ethyl dimethylcarbamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14090. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHEDJJFGYYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218829 | |

| Record name | N,N-Dimethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-48-9 | |

| Record name | Carbamic acid, N,N-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL DIMETHYLCARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl dimethylcarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4FB5752R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl dimethylcarbamate fundamental properties

An In-depth Technical Guide on the Core Properties of Ethyl Dimethylcarbamate (B8479999)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dimethylcarbamate, systematically known as ethyl N,N-dimethylcarbamate, is an organic compound belonging to the carbamate (B1207046) ester class. Its structure features a central carbamate group with a dimethylamino moiety and an ethyl ester group. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characteristics. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in organic solvents and has moderate solubility in water.[2] The core chemical identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl N,N-dimethylcarbamate[3] |

| Synonyms | N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester, Dimethylethoxyformamide[1][3] |

| CAS Number | 687-48-9[1][3] |

| Molecular Formula | C₅H₁₁NO₂[1] |

| Molecular Weight | 117.15 g/mol [1][3] |

| InChI Key | SUDHEDJJFGYYPL-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCOC(=O)N(C)C |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 60°C (estimate)[1] |

| Boiling Point | 205.82°C (estimate)[1] |

| Density | 0.9308 g/cm³ (estimate)[1] |

| Refractive Index | 1.4154 (estimate)[1] |

| pKa | -1.28 ± 0.70 (Predicted)[1] |

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound is the reaction of dimethylamine (B145610) with ethyl chloroformate.[3] This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrochloric acid. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or a base (e.g., sodium hydroxide), is typically used to neutralize the HCl byproduct.[4]

This protocol is adapted from the synthesis of ethyl N-methylcarbamate and is expected to yield this compound with high efficiency.[4]

Materials:

-

Dimethylamine (aqueous solution or gas)

-

Ethyl chloroformate

-

Anhydrous ether (or other suitable aprotic solvent)

-

Sodium hydroxide (B78521) (or triethylamine)

-

Anhydrous potassium carbonate (or magnesium sulfate) for drying

-

Ice-salt bath

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled with an ice-salt bath, place a solution of dimethylamine in anhydrous ether.

-

While maintaining the temperature below 5°C, slowly add ethyl chloroformate to the stirred solution.

-

Concurrently, gradually add a cold aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Ensure constant and vigorous stirring.[4]

-

After the addition is complete, allow the mixture to stand for a short period.

-

Separate the ether layer. The aqueous layer can be extracted with an additional portion of ether to maximize recovery.

-

Combine the ether extracts and dry them over anhydrous potassium carbonate.[4]

-

Filter off the drying agent and remove the ether by distillation.

-

The remaining residue is then purified by vacuum distillation to yield pure this compound.[4]

Chemical Reactivity

This compound exhibits reactivity characteristic of carbamate esters.

-

Hydrolysis: It can undergo hydrolysis under both acidic and basic conditions to yield dimethylamine, ethanol, and carbon dioxide (from the decomposition of the intermediate carbamic acid).[3]

-

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where various nucleophiles can displace the ethoxy group, leading to the formation of different carbamate derivatives.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃) and a singlet for the two equivalent N-methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene (B1212753) and methyl carbons of the ethyl group, and the carbon of the N-methyl groups. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate group, along with C-N and C-O stretching vibrations.[3] |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. A mass spectrum is available in the NIST WebBook.[5] |

Safety and Handling

This compound is harmful if swallowed and is suspected of causing cancer.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Table 4: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[6] | P264: Wash skin thoroughly after handling[6] |

| H351: Suspected of causing cancer[6] | P270: Do not eat, drink or smoke when using this product[6] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection[6] | |

| P301+P317: IF SWALLOWED: Get medical help[6] | |

| P405: Store locked up[6] |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 687-48-9 [amp.chemicalbook.com]

- 2. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester [cymitquimica.com]

- 3. This compound | 687-48-9 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carbamic acid, dimethyl-, ethyl ester [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl Dimethylcarbamate (CAS 687-48-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl dimethylcarbamate (B8479999) (CAS 687-48-9), a carbamate (B1207046) ester with applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis and reactivity, biological activity, and safety information.

Core Chemical Information

Ethyl dimethylcarbamate, also known as N,N-dimethylurethane, is an organic compound belonging to the class of carbamate esters.[1] Its structure features an ethyl group and two methyl groups attached to the nitrogen atom of a carbamate functional group.[1][2]

| Identifier | Value |

| CAS Number | 687-48-9[1] |

| IUPAC Name | ethyl N,N-dimethylcarbamate[1] |

| Molecular Formula | C5H11NO2[1] |

| Molecular Weight | 117.15 g/mol [1] |

| Canonical SMILES | CCOC(=O)N(C)C[1] |

| InChI Key | SUDHEDJJFGYYPL-UHFFFAOYSA-N[1] |

| Synonyms | N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester, Ethyl N,N-dimethyl carbamate[2][3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a faint odor.[2] It is soluble in organic solvents and has moderate solubility in water.[2]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] or white powder[4] |

| Boiling Point | 206.00°C[5]; 37-38 °C @ 10 Torr[6] |

| Melting Point | 60°C (estimate)[3] |

| Density | 0.931 g/ml[5]; 0.970 g/cm³ @ 20 °C[6] |

| Flash Point | 30.4±18.2 °C[7] |

| Vapor Pressure | 11.5±0.2 mmHg at 25°C[7] |

| Refractive Index | 1.418[7] |

| LogP | 0.91[7] |

Synthesis and Reactivity

3.1. Synthesis Protocols

Two primary methods for the synthesis of this compound are commonly cited:

-

Reaction with Ethyl Chloroformate: A conventional laboratory method involves the condensation of dimethylamine (B145610) with ethyl chloroformate.[1][8] This reaction is typically performed in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1]

-

Phosgene-Free Method: An industrially preferred and more environmentally friendly approach involves the reaction of dimethylamine with dimethyl carbonate.[1] This synthesis is facilitated by a suitable catalyst and avoids the use of highly toxic phosgene.[1][8]

Caption: Common synthesis pathways for this compound.

3.2. Chemical Reactivity

This compound undergoes several key chemical reactions:

-

Hydrolysis: In the presence of water and an acid or base, it hydrolyzes to form dimethylamine and ethyl alcohol.[1][8] This reaction is significant for understanding its stability under various conditions.[1]

-

Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the compound, typically targeting the N-alkyl groups to form various oxidation products.[1][8]

-

Substitution Reactions: The ethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of a diverse range of substituted carbamates.[1][8]

Caption: Acid or base-catalyzed hydrolysis of this compound.

Applications and Biological Activity

This compound has a range of applications in various fields:

-

Chemical Industry: It serves as a valuable intermediate in the synthesis of other organic compounds and carbamate derivatives.[1][8]

-

Pharmaceuticals: It is used as a precursor in drug synthesis.[1]

-

Agriculture: It has been utilized in the production of pesticides and herbicides due to its enzyme-inhibiting properties.[1] However, its use as a commercial herbicide is limited due to environmental and toxicity concerns.[1]

-

Biological Research: The compound is employed in studies related to enzyme inhibition and in biochemical assays.[1] Historically, it was used as a long-acting anesthetic in animal research, particularly for rodents, as it exhibited less suppression of cortical neuronal activity compared to other anesthetics like isoflurane.[1] However, concerns about its carcinogenicity have led to its replacement with safer alternatives in many research settings.[1]

4.1. Mechanism of Action and Biological Effects

While the specific mechanism of action for this compound is not extensively researched, as a carbamate ester, it is suggested to potentially inhibit cholinesterase, an enzyme crucial for nerve function.[1] Its ability to inhibit certain enzymes makes it a subject of interest in pharmacological research.[1] Studies have explored its potential to inhibit enzymes involved in nervous system function.[1]

Safety and Toxicology

This compound is classified as harmful if swallowed and is suspected of causing cancer.[9] It is essential to handle this compound with appropriate safety precautions.

5.1. GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[9] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[9] |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[10] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[10] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[10] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[10] |

GHS Pictograms:

5.2. Toxicological Data

| Test Type | Route of Exposure | Species | Dose | Toxic Effects |

| LD50 | Intraperitoneal | Rodent - mouse | 1110 mg/kg | Behavioral - general anesthetic[11] |

| LD50 | Subcutaneous | Rodent - mouse | 1050 mg/kg | Behavioral - somnolence (general depressed activity)[11] |

| TDLo | Intraperitoneal | Rodent - mouse | 6500 mg/kg/13W-I | Tumorigenic - equivocal tumorigenic agent, lung tumors[11] |

5.3. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Storage: Store in a dry, well-ventilated place, locked up.[4][9]

Experimental Protocols and Analysis

While specific, detailed experimental protocols for this compound are proprietary to individual research labs and manufacturers, a general workflow for its analysis can be outlined. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation.[8]

Caption: A generalized workflow for the chemical analysis of a compound.

References

- 1. Buy this compound | 687-48-9 [smolecule.com]

- 2. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester [cymitquimica.com]

- 3. This compound CAS#: 687-48-9 [amp.chemicalbook.com]

- 4. High purity Ethyl dimethyl carbamate, CasNo.687-48-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. AB494384 | CAS 687-48-9 – abcr Gute Chemie [abcr.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | CAS#:687-48-9 | Chemsrc [chemsrc.com]

- 8. This compound | 687-48-9 | Benchchem [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. angenechemical.com [angenechemical.com]

- 11. RTECS NUMBER-FA1225000-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dimethylcarbamate (B8479999), systematically known as ethyl N,N-dimethylcarbamate, is an organic compound belonging to the carbamate (B1207046) class of esters. Carbamates are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The specific arrangement of the ethyl and dimethyl groups in ethyl dimethylcarbamate imparts distinct physical and chemical properties that are of interest in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical behaviors of this compound, supported by spectroscopic data and detailed experimental protocols.

Molecular Structure and Bonding

The molecular formula of this compound is C₅H₁₁NO₂. Its structure features a central carbamate functional group with an ethyl group attached to the ester oxygen and two methyl groups attached to the nitrogen atom.

A key feature of the carbamate group is the delocalization of the nitrogen lone pair of electrons into the carbonyl group. This resonance results in a partial double bond character for the C-N bond and a partial negative charge on the oxygen of the carbonyl group. Consequently, the O=C-N moiety tends to be planar, which influences the overall conformation of the molecule. Rotation around the C-N bond is restricted due to this partial double bond character.

General Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl N,N-dimethylcarbamate |

| Synonyms | Dimethylcarbamic acid ethyl ester, N,N-dimethylurethane |

| CAS Number | 687-48-9 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Canonical SMILES | CCOC(=O)N(C)C |

Bond Lengths and Angles

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-N | 1.37 | |

| N-C (methyl) | 1.46 | |

| C-C (ethyl) | 1.52 | |

| Bond Angles (°) | O=C-O | 125.0 |

| O=C-N | 126.0 | |

| O-C-N | 109.0 | |

| C-O-C | 116.0 | |

| C-N-C | 118.0 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. While a complete set of experimental spectra for this compound is not consistently available across all techniques, data from closely related analogs and mass spectrometry of the target compound provide a clear picture of its spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely published. However, the expected chemical shifts can be reliably predicted based on the analysis of similar compounds, such as ethyl N-ethylcarbamate and methyl N,N-dimethylcarbamate.

¹H NMR (Predicted):

-

Ethyl group (CH₃): A triplet around 1.2 ppm.

-

Ethyl group (CH₂): A quartet around 4.1 ppm.

-

Dimethyl group (CH₃): A singlet around 2.9 ppm.

¹³C NMR (Predicted):

-

Ethyl group (CH₃): A peak around 14 ppm.

-

Dimethyl group (CH₃): A peak around 36 ppm.

-

Ethyl group (CH₂): A peak around 61 ppm.

-

Carbonyl group (C=O): A peak around 156 ppm.

The following table presents experimental data for the closely related compound, ethyl N-ethylcarbamate , for comparative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.1 | Triplet |

| ~1.2 | Triplet | |

| ~3.2 | Quartet | |

| ~4.1 | Quartet | |

| ~4.8 (broad) | Singlet (NH) | |

| ¹³C | ~15 | |

| ~35 | ||

| ~61 | ||

| ~157 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature will be the strong carbonyl (C=O) stretch. Data from the analogous compound methyl N,N-dimethylcarbamate provides a good reference for the expected vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1700 | Strong |

| C-O Stretch (Ester) | ~1250 | Strong |

| C-N Stretch | ~1150 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST database.

| m/z | Relative Intensity | Proposed Fragment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 72 | High | [(CH₃)₂NCO]⁺ |

| 44 | High | [(CH₃)₂N]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of dimethylamine (B145610) with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dimethylcarbamate (B8479999), a member of the carbamate (B1207046) ester family, is a versatile molecule with applications in organic synthesis and as a potential building block in the development of pharmaceuticals and agrochemicals. A thorough understanding of its chemical reactivity is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the core reactivity profile of ethyl dimethylcarbamate, encompassing its synthesis, hydrolysis, thermal decomposition, and various chemical transformations.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the condensation of dimethylamine (B145610) with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl N-Methylcarbamate (Adapted for this compound)

This protocol is adapted from a standard procedure for the synthesis of a similar carbamate and can be modified for the synthesis of this compound by substituting methylamine (B109427) with dimethylamine.[1]

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Ethyl chloroformate

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Ice-salt bath

-

Mechanical stirrer

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place diethyl ether and the aqueous dimethylamine solution.

-

Once the mixture has cooled to below 5°C, slowly add ethyl chloroformate while maintaining the temperature below 5°C.

-

Simultaneously, gradually add a cold solution of sodium hydroxide to neutralize the hydrochloric acid byproduct as it forms. Constant and efficient stirring is crucial during this addition.

-

After the addition is complete, allow the mixture to stand for a short period.

-

Separate the ether layer and extract the aqueous layer with an additional portion of ether.

-

Combine the ether layers and dry them with anhydrous potassium carbonate.

-

Distill off the ether, and then distill the residue under reduced pressure to obtain the pure this compound.

Yields:

Yields for this type of reaction are typically high, often in the range of 80-95%, depending on the specific conditions and scale of the reaction.[2]

Hydrolysis

This compound can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbamate bond to form dimethylamine, ethanol, and carbon dioxide.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of this compound can proceed through different mechanisms depending on the acid concentration.[1] The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The subsequent elimination of the ethoxide ion leads to the formation of a carbamic acid intermediate, which then decarboxylates.

Caption: Base-Catalyzed Hydrolysis Pathway.

Quantitative Data for Hydrolysis of Related Carbamates

| Compound | Acid-Catalyzed Rate Constant (k_A, M⁻¹hr⁻¹) | Neutral Rate Constant (k_N, hr⁻¹) | Base-Catalyzed Rate Constant (k_B, M⁻¹hr⁻¹) | Half-Life at pH 7, 25°C |

| 2,4-D Methyl ester | - | - | 41,000 ± 5,000 | 7 days |

| Ethyl methoxyacetate | - | - | 4968 | 58 days |

| Ethyl glycolate | - | - | 3636 | 79 days |

Enzymatic Hydrolysis

Certain enzymes, such as esterases and urethanases, can catalyze the hydrolysis of carbamates.[4][5] This is a key metabolic pathway for carbamates in biological systems. For instance, porcine liver esterase is known to hydrolyze a variety of carbamates.[6]

Kinetic Parameters for Enzymatic Hydrolysis of Ethyl Carbamate: [5]

| Enzyme | Substrate | K_m (mM) | V_max (µmol/(min·mg)) | Optimal pH |

| Urease from Providencia sp. | Ethyl Carbamate | 515.6 | 33.9 | 7.0 |

| Urease from Providencia sp. | Urea | 32.0 | 263.6 | 7.5 |

Thermal Decomposition (Thermolysis)

Upon heating, this compound undergoes thermal decomposition. The primary pathway for gas-phase thermolysis is a unimolecular β-elimination reaction that proceeds through a six-membered cyclic transition state, yielding N,N-dimethylcarbamic acid and ethylene. The carbamic acid intermediate is unstable and rapidly decarboxylates to dimethylamine and carbon dioxide.[7][8][9]

Caption: Thermolysis Pathway of this compound.

Arrhenius Parameters for a Structurally Similar Carbamate:

While specific data for this compound is limited, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate follows first-order kinetics with the following Arrhenius equation: k₁ = 10¹²·⁴⁴ exp(-45,380/RT) (s⁻¹)[7]

Nucleophilic Substitution

The ethyl group of this compound can be displaced by various nucleophiles in a nucleophilic substitution reaction. For instance, reaction with ammonia (B1221849) can lead to the formation of N,N-dimethylurea.

Caption: Nucleophilic Substitution with Ammonia.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbamates. The reduction of N,N-disubstituted carbamates typically yields the corresponding tertiary amine, resulting from the conversion of the carbonyl group to a methylene (B1212753) group.[10]

References

- 1. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of entropy on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Hydrolysis of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of ethyl dimethylcarbamate (B8479999), a tertiary carbamate (B1207046) of interest in various chemical and pharmaceutical contexts. The document details the mechanistic pathways under both acidic and basic conditions, presents available kinetic data, and outlines detailed experimental protocols for studying its hydrolysis.

Introduction

Ethyl dimethylcarbamate belongs to the carbamate class of organic compounds, characterized by a carbonyl group bonded to both an ether and an amine. The stability and reactivity of the carbamate linkage are of significant interest in fields ranging from medicinal chemistry, where it can be used as a stable linker in prodrugs, to environmental science, in the context of pesticide degradation. The hydrolysis of this compound, leading to the formation of ethanol (B145695), dimethylamine (B145610), and carbon dioxide, is a fundamental reaction that dictates its stability and potential degradation pathways in aqueous environments. This guide delves into the core mechanisms governing this transformation.

Hydrolysis Mechanisms

The hydrolysis of this compound can be catalyzed by both acid and base. The prevailing mechanism is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound can proceed through two distinct mechanisms: the unimolecular AAc1 mechanism and the bimolecular AAc2 mechanism. The dominant pathway is influenced by the concentration of the acid.

-

AAc1 Mechanism (Unimolecular): In strongly acidic solutions, the reaction can proceed via a unimolecular pathway. This mechanism involves a rapid pre-equilibrium protonation of the carbonyl oxygen, followed by a slow, rate-determining cleavage of the carbon-oxygen bond to form an acylium ion and ethanol. The acylium ion is then rapidly attacked by water.

-

AAc2 Mechanism (Bimolecular): In less concentrated acidic media, the hydrolysis is more likely to follow a bimolecular pathway. This mechanism also involves a pre-equilibrium protonation of the carbonyl oxygen, but the rate-determining step is the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate which then breaks down. A satisfactory picture of the AAc2 reaction is one in which water displaces the protonated alkoxy group.[1]

The interplay between these two mechanisms is a key feature of the acid-catalyzed hydrolysis of this and related carbamates.[1]

Diagram: Acid-Catalyzed Hydrolysis Pathways of this compound

Caption: Mechanisms of acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

The mechanism of base-catalyzed hydrolysis of carbamates is dependent on the substitution at the nitrogen atom. For tertiary carbamates like this compound, which lack a proton on the nitrogen, the reaction is expected to proceed through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This is in contrast to primary and secondary carbamates which can undergo an elimination-conjugate base (E1cB) mechanism.

-

BAc2 Mechanism (Bimolecular): This mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond, releasing ethanol and forming a dimethylcarbamate anion, which then rapidly decomposes to dimethylamine and carbon dioxide.

Diagram: Base-Catalyzed Hydrolysis Pathway of this compound

Caption: BAc2 mechanism for base-catalyzed hydrolysis.

Quantitative Data

While extensive kinetic data for the acid-catalyzed hydrolysis of this compound is available, specific quantitative data for its base-catalyzed hydrolysis is not readily found in the reviewed literature. The following tables summarize the available data and provide data for analogous compounds to infer the reactivity of this compound under basic conditions.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Temperature (°C) | Acid (H2SO4) Conc. (M) | kobs (s-1) | Mechanism |

| 99.8 | 1.83 | 1.15 x 10-5 | AAc2 |

| 99.8 | 3.66 | 4.35 x 10-5 | AAc2 |

| 99.8 | 5.49 | 1.18 x 10-4 | AAc2 |

| 99.8 | 7.32 | 2.92 x 10-4 | AAc2/AAc1 |

| 99.8 | 9.15 | 6.85 x 10-4 | AAc1 |

| 99.8 | 10.98 | 2.13 x 10-3 | AAc1 |

Data adapted from Blackwood, J. E., & Schleyer, P. von R. (1977). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 7, 785-792.

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of Related Carbamates

| Carbamate | Temperature (°C) | kOH- (M-1s-1) |

| Phenyl N,N-dimethylcarbamate | 25 | 1.2 x 10-2 |

| 4-Nitrophenyl N,N-dimethylcarbamate | 25 | 1.8 |

| Ethyl N,N-diethylthioncarbamate | 100 | 2.3 x 10-4 |

Note: This data is for analogous compounds and is provided for comparative purposes to estimate the reactivity of this compound under basic conditions. The reactivity is expected to be influenced by the leaving group and the electronic environment of the carbonyl group.

Experimental Protocols

The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific experimental conditions and the available instrumentation. Below are detailed protocols for monitoring the hydrolysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Experimental Workflow

Diagram: Experimental Workflow for Kinetic Studies

Caption: General workflow for kinetic analysis of this compound hydrolysis.

Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of hydrolysis of this compound by quantifying its disappearance over time using reverse-phase HPLC.

Materials:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid or Sodium hydroxide (for pH adjustment)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.

-

Prepare the desired aqueous reaction buffer (e.g., 0.1 M HCl for acidic hydrolysis or 0.1 M NaOH for basic hydrolysis).

-

Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v).

-

-

Reaction Setup:

-

In a thermostated reaction vessel, add a known volume of the prepared buffer solution.

-

To initiate the reaction, add a small, known volume of the this compound stock solution to the buffer with vigorous stirring. The final concentration of the carbamate should be in the low millimolar range.

-

-

Sampling:

-

At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase (or a solution that neutralizes the catalyst) in an autosampler vial.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., around 210 nm).

-

Record the peak area of the this compound peak for each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area (or concentration) of this compound versus time.

-

The negative of the slope of this plot will give the pseudo-first-order rate constant (kobs).

-

Protocol 2: Monitoring by UV-Vis Spectroscopy

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in absorbance over time. This method is suitable if there is a significant change in the UV-Vis spectrum upon hydrolysis.

Materials:

-

This compound

-

Aqueous buffer solutions (acidic or basic)

-

Quartz cuvettes

-

UV-Vis spectrophotometer with a thermostated cell holder

Procedure:

-

Spectral Scan:

-

Record the UV-Vis spectrum of the starting material (this compound) and the expected products (dimethylamine and ethanol) in the reaction buffer to identify a suitable wavelength for monitoring where the change in absorbance is maximal.

-

-

Reaction Setup:

-

Place a known volume of the buffer solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by adding a small, known volume of a concentrated stock solution of this compound to the cuvette and mix quickly.

-

-

Kinetic Measurement:

-

Immediately start recording the absorbance at the predetermined wavelength as a function of time.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

If the reaction follows first-order kinetics, a plot of ln(At - A∞) versus time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

-

Conclusion

The hydrolysis of this compound is a reaction of significant academic and industrial importance. Its mechanism is well-characterized under acidic conditions, exhibiting a shift from a bimolecular (AAc2) to a unimolecular (AAc1) pathway with increasing acid concentration. Under basic conditions, the hydrolysis is expected to proceed via a BAc2 mechanism, typical for tertiary carbamates. While specific kinetic data for the base-catalyzed reaction of this compound is sparse, the provided data for analogous compounds offers valuable insight into its expected reactivity. The detailed experimental protocols presented herein provide a robust framework for researchers to conduct their own kinetic investigations into the hydrolysis of this and other related carbamate compounds. This guide serves as a valuable resource for professionals in drug development and other scientific disciplines who require a thorough understanding of the stability and degradation of carbamates.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the nucleophilic substitution reactions of ethyl dimethylcarbamate (B8479999). It is intended for an audience of researchers, scientists, and professionals in the field of drug development who wish to understand and utilize the reactivity of this compound in synthetic chemistry. This document details the underlying reaction mechanisms, provides generalized experimental protocols, and discusses the factors influencing reactivity.

Introduction to Ethyl Dimethylcarbamate

This compound, with the chemical formula C₅H₁₁NO₂, is a carbamate (B1207046) ester characterized by a dimethylamino group and an ethyl ester moiety attached to the carbonyl carbon.[1] Carbamates are structurally akin to both esters and amides, and this hybrid nature dictates their chemical reactivity.[2] The carbamate functional group is a prevalent motif in pharmaceuticals and agrochemicals, often imparting crucial biological activity and modulating pharmacokinetic properties.[2][3] this compound serves as a reagent for introducing the dimethylcarbamoyl group, a common structural unit in various biologically active molecules.

Core Reactivity in Nucleophilic Substitution

The primary mode of reaction for this compound with nucleophiles is nucleophilic acyl substitution. The carbonyl carbon of the carbamate is electrophilic, a property enhanced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.[4] This electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group, resulting in the formation of a new bond between the nucleophile and the dimethylcarbamoyl group.[4][5]

The overall transformation can be represented as: (CH₃)₂NCO-OEt + Nu⁻ → (CH₃)₂NCO-Nu + EtO⁻

Where Nu⁻ represents a generic nucleophile.

// Reactants reactants [label=" (CH₃)₂NCO-OEt + Nu⁻", fontcolor="#202124"];

// Transition State (Tetrahedral Intermediate) intermediate [label=<

O⁻

|

(CH₃)₂N - C - OEt

|

Nu

, fontcolor="#202124"];

// Products products [label="(CH₃)₂NCO-Nu + EtO⁻", fontcolor="#202124"];

// Arrows reactants -> intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"]; intermediate -> products [label="Collapse of Intermediate", fontcolor="#EA4335", color="#EA4335"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-bottom: "10px"; }

Reactions with Specific Classes of Nucleophiles

3.1.1 Alcoholysis (Transesterification)

This compound can react with other alcohols (R-OH) in a transesterification reaction to form a new carbamate ester. This reaction is typically reversible and often requires a catalyst, such as a base (e.g., sodium alkoxide) or an acid, and may necessitate the removal of the ethanol (B145695) byproduct to drive the equilibrium towards the product.[4][5]

(CH₃)₂NCO-OEt + R-OH ⇌ (CH₃)₂NCO-OR + EtOH

3.1.2 Hydrolysis

The reaction with water as a nucleophile, or hydrolysis, is a well-documented reaction of this compound.[4] It can proceed under both acidic and basic conditions to yield dimethylamine (B145610) and ethanol, with carbon dioxide being formed as a byproduct from the decomposition of the intermediate N,N-dimethylcarbamic acid.[4]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction typically follows a bimolecular nucleophilic acyl substitution (BAC2) mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the ethoxide ion.[4]

// Reactants EDC [label="this compound"]; OH [label="OH⁻"];

// Intermediate Intermediate [label="Tetrahedral Intermediate"];

// Products CarbamicAcid [label="N,N-Dimethylcarbamic Acid"]; Ethoxide [label="EtO⁻"]; Dimethylamine [label="Dimethylamine"]; CO2 [label="CO₂"];

// Nodes with colors and shapes EDC [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; OH [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CarbamicAcid [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethoxide [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimethylamine [shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2 [shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {EDC, OH} -> Intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"]; Intermediate -> {CarbamicAcid, Ethoxide} [label="Collapse", fontcolor="#EA4335", color="#EA4335"]; CarbamicAcid -> {Dimethylamine, CO2} [label="Decomposition", fontcolor="#34A853", color="#34A853"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-bottom: "10px"; }

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. The mechanism can vary, but a common pathway is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[4]

The reaction of this compound with primary (R-NH₂) or secondary (R₂NH) amines, known as aminolysis, yields N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas, respectively. This reaction is a common method for the formation of the urea (B33335) linkage.[4][5]

(CH₃)₂NCO-OEt + R₂NH → (CH₃)₂NCO-NR₂ + EtOH

These reactions may require elevated temperatures to proceed at a reasonable rate due to the lower reactivity of this compound compared to more activated reagents like carbamoyl (B1232498) chlorides.

Thiols (R-SH) can react with this compound to form thiocarbamates. These reactions typically require a base to deprotonate the thiol, forming the more nucleophilic thiolate anion (RS⁻).

(CH₃)₂NCO-OEt + RS⁻ → (CH₃)₂NCO-SR + EtO⁻

Quantitative Data Summary

| Nucleophile Class | Nucleophile Example | Product Class | General Conditions |

| O-Nucleophiles | Water (Hydrolysis) | N,N-Dimethylcarbamic acid (unstable) | Acidic or basic catalysis |

| Alcohols/Phenols | N,N-Dimethylcarbamates | Basic or acidic catalysis, often with heat | |

| N-Nucleophiles | Primary Amines | N,N-Dimethyl-N'-alkyl/aryl ureas | Heat, potentially with a catalyst |

| Secondary Amines | N,N-Dimethyl-N',N'-dialkyl/diaryl ureas | Heat, potentially with a catalyst | |

| S-Nucleophiles | Thiols | S-Alkyl/Aryl N,N-dimethylthiocarbamates | Base to form thiolate, heat |

| C-Nucleophiles | Organometallics (e.g., R-Li) | N,N-Dimethylamides | Anhydrous conditions |

Note: This table is a generalized representation. Specific reaction conditions and yields will vary depending on the specific nucleophile and catalyst system employed.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions with this compound. These should be adapted based on the specific substrate and desired product.

Objective: To synthesize an N,N-dimethyl-N',N'-disubstituted urea from this compound and a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

High-boiling point solvent (e.g., toluene (B28343), xylene, or neat)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq) and this compound (1.0-1.2 eq). A high-boiling point solvent may be added, or the reaction can be run neat if the reactants are liquid at the reaction temperature.

-

Heat the reaction mixture to reflux (typically 100-140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by distillation, crystallization, or column chromatography on silica (B1680970) gel.

// Steps start [label="Combine Reactants:\nthis compound\n& Amine"]; heat [label="Heat to Reflux"]; monitor [label="Monitor Reaction\n(TLC, GC-MS)"]; workup [label="Cool and Concentrate"]; purify [label="Purify Product\n(Distillation, Crystallization, or Chromatography)"]; end [label="Isolated Urea Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> heat [color="#4285F4"]; heat -> monitor [color="#4285F4"]; monitor -> workup [color="#4285F4"]; workup -> purify [color="#4285F4"]; purify -> end [color="#4285F4"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-bottom: "10px"; }

Objective: To synthesize a new N,N-dimethylcarbamate ester from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol (primary, secondary, or phenol)

-

Catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)

-

Solvent (optional, e.g., toluene)

-

Distillation apparatus (optional, for removal of ethanol)

-

Standard workup and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), this compound (1.2-1.5 eq), and a catalytic amount of a suitable catalyst (e.g., 5 mol% sodium methoxide). A solvent such as toluene can be used.

-

If the boiling point of the alcohol is significantly higher than that of ethanol, equip the flask for distillation to remove the ethanol as it is formed, thereby driving the reaction to completion.

-

Heat the reaction mixture to the desired temperature (often reflux).

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting alcohol is consumed, cool the reaction mixture to room temperature.

-

Quench the catalyst by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Conclusion

References

- 1. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester [cymitquimica.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 687-48-9 | Benchchem [benchchem.com]

- 5. Mthis compound|CAS 7541-16-4 [benchchem.com]

- 6. Dimethylcarbamic Acid|C3H7NO2|7260-94-8 [benchchem.com]

Spectroscopic Profile of Ethyl Dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl dimethylcarbamate (B8479999) (CAS No. 687-48-9). The information compiled herein is intended to support research and development activities by offering detailed spectral data and standardized experimental protocols.

Introduction

Ethyl dimethylcarbamate is a carbamate (B1207046) ester with the chemical formula C5H11NO2. Accurate spectroscopic data is crucial for its identification, characterization, and quantification in various applications, including chemical synthesis and drug development. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Experimental ¹H NMR data for this compound was not available in publicly accessible spectral databases at the time of this compilation. However, based on its chemical structure, the expected proton signals are:

-

A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH2-) of the ethyl group.

-

A singlet corresponding to the two equivalent methyl protons (-N(CH3)2) on the nitrogen atom.

¹³C NMR Data:

The following ¹³C NMR chemical shifts have been reported for this compound in Chloroform-d (CDCl₃).

| Chemical Shift (δ) in ppm | Assignment |

| 156.68 | Carbonyl carbon (C=O) |

| 60.84 | Methylene carbon (-OCH₂-) |

| 38.61 | N-Methyl carbons (-N(CH₃)₂) |

| 35.95 | N-Methyl carbons (-N(CH₃)₂) |

| 14.84 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in publicly accessible databases. However, the expected characteristic absorption bands based on its functional groups are as follows:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1700 | C=O stretch | Carbamate |

| ~1250 | C-O stretch | Ester |

| ~1150 | C-N stretch | Amine |

| 2850-3000 | C-H stretch | Alkyl groups |

| 1350-1470 | C-H bend | Alkyl groups |

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported, with the following characteristic ions observed under electron ionization (EI).[1] The molecular weight of this compound is 117.15 g/mol .[2]

| m/z Ratio | Proposed Fragment |

| 117 | [M]⁺ (Molecular Ion) |

| 89 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 72 | [M - OC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of liquid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

IR Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone (B3395972) or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller characteristic ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded for each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl dimethylcarbamate (B8479999), specifically its boiling point and solubility. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.

Core Physical Properties of Ethyl Dimethylcarbamate

This compound, a member of the carbamate (B1207046) ester class, possesses distinct physical characteristics that are crucial for its handling, application, and analysis in a laboratory setting.[1] The unique combination of an ethyl group and two methyl groups on the carbamate structure influences its physical and chemical behavior.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the key physical properties of this compound. It is important to note that some of this data is based on estimations and values for structurally related compounds due to a lack of extensive experimental data for this compound itself.

| Physical Property | Value/Description | Source |

| Boiling Point | 205.82°C (estimated) | [2] |

| Solubility in Water | No quantitative data available. Expected to have some degree of solubility. The related compound, ethyl carbamate, is very soluble in water.[3][4] | N/A |

| Solubility in Organic Solvents | No quantitative data available. The related compound, ethyl carbamate, is soluble in chloroform.[5] | N/A |

Experimental Protocols for Determining Physical Properties

Accurate determination of the physical properties of a compound like this compound is fundamental for its characterization and use in research and development. The following sections detail standardized experimental protocols for measuring boiling point and solubility.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice often depending on the sample volume and required accuracy.

Method 1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and sample.

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

The sample tube is attached to a thermometer using a rubber band or wire.

-

The entire assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

-

Method 2: Distillation Method

This method is suitable for larger sample volumes and can also be used for purification.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The constant temperature at which the liquid condenses and is collected in the receiving flask is recorded as the boiling point.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a particular solvent can be determined qualitatively or quantitatively.

Qualitative Solubility Test

This method provides a general indication of a substance's solubility.

-

Apparatus: Test tubes, vortex mixer (optional), and a range of solvents (e.g., water, ethanol, acetone, dichloromethane).

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a small, measured volume of a different solvent (e.g., 1 mL).

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.

-

Visually inspect the mixture. If the liquid has completely dissolved and the solution is clear, it is considered soluble. If the liquid remains as a separate phase or the mixture is cloudy, it is considered insoluble or partially soluble.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a substance.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, and a suitable analytical technique for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath set to the desired temperature.

-

The mixture is agitated for a sufficient period to allow equilibrium to be reached (typically 24-72 hours).

-

After reaching equilibrium, the agitation is stopped, and the undissolved portion is allowed to settle.

-

A sample of the supernatant (the clear liquid above the undissolved solute) is carefully withdrawn.

-

The concentration of this compound in the supernatant is determined using a pre-calibrated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for determining the physical properties of a liquid.

References

History and discovery of N,N-disubstituted carbamates

An In-depth Technical Guide to the History and Discovery of N,N-disubstituted Carbamates

For Researchers, Scientists, and Drug Development Professionals

N,N-disubstituted carbamates are a pivotal class of organic compounds with a rich history intertwined with the development of modern medicine and agriculture. From their origins in the study of natural alkaloids to their current role as key pharmacophores in drugs treating neurodegenerative diseases, this class of molecules has demonstrated significant therapeutic potential. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of N,N-disubstituted carbamates, with a particular focus on their application in drug development as acetylcholinesterase inhibitors. Detailed experimental protocols, quantitative structure-activity relationship data, and diagrammatic representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

A Historical Journey: From the Calabar Bean to Modern Therapeutics

The story of N,N-disubstituted carbamates begins with the investigation of the Calabar bean (Physostigma venenosum), a plant used in West African tribal traditions.[1] In the mid-19th century, the active alkaloid, physostigmine (B191203), was isolated from these beans.[1] Physostigmine, a carbamate (B1207046), was first used medicinally in 1877 to treat glaucoma.[1] This discovery laid the groundwork for the exploration of carbamates as biologically active compounds.

The 1930s saw the synthesis of aliphatic esters of carbamic acid, leading to the development of carbamate pesticides.[1] In the realm of medicine, the quest for synthetic analogs of physostigmine with improved properties led to the development of neostigmine (B1678181), a quaternary ammonium (B1175870) compound that acts as a reversible cholinesterase inhibitor.[2] This marked a significant step in the rational design of carbamate-based drugs.

A major breakthrough in the application of N,N-disubstituted carbamates for neurodegenerative diseases came with the development of rivastigmine (B141).[3] Developed by Marta Weinstock-Rosin, rivastigmine is a semi-synthetic derivative of physostigmine and was patented in 1985, receiving medical approval in 1997.[3][4] It functions as an acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[3]

The Chemistry of N,N-disubstituted Carbamates: Synthesis and Properties

The carbamate functional group can be considered a hybrid of an amide and an ester, lending it good chemical and proteolytic stability.[5][6] This stability, coupled with the ability to permeate cell membranes, makes carbamates valuable as peptide bond surrogates in medicinal chemistry.[5][7] The substitution on both the nitrogen and oxygen atoms of the carbamate moiety allows for the fine-tuning of its biological and pharmacokinetic properties.[5]

Synthetic Methodologies

The synthesis of N,N-disubstituted carbamates can be achieved through various routes, ranging from classical methods to more modern, "green" approaches.

-

Traditional Methods: Historically, the synthesis of carbamates often involved hazardous reagents such as phosgene (B1210022) and isocyanates.[8] The reaction of an alcohol with an isocyanate, or a primary amine with a chloroformic acid ester, are common methods.[9]

-

Modern and Safer Approaches: To circumvent the use of toxic reagents, several alternative methods have been developed:

-

Using Phosgene Surrogates: Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a safer, solid alternative to phosgene gas and is widely used for the synthesis of carbamates, ureas, and related compounds.[10][11]

-

Activated Carbonates: Reagents like p-nitrophenyl chloroformate, di(2-pyridyl) carbonate (DPC), and N,N'-disuccinimidyl carbonate (DSC) can be used to activate alcohols for subsequent reaction with amines to form carbamates under mild conditions.[12]

-

Benign Condensation Reagents: Propanephosphonic acid anhydride (B1165640) (T3P) can mediate the condensation of phenols, primary amines, and carbon dioxide to form O-aryl carbamates under mild conditions.[13]

-

Mechanism of Action: Acetylcholinesterase Inhibition

A primary mechanism of action for many medicinally important N,N-disubstituted carbamates is the inhibition of acetylcholinesterase (AChE).[13][14] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, thereby terminating the nerve impulse.[14]

In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[15] By inhibiting AChE, carbamate drugs like neostigmine and rivastigmine increase the concentration and duration of action of ACh in the synapse, which can lead to improvements in cognitive function.[13][15]

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE.[12] They carbamoylate a serine residue in the active site of the enzyme, forming a covalent bond.[2] This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal catalytic process, leading to a sustained inhibition of AChE activity.[16]

Quantitative Data on N,N-disubstituted Carbamates

The inhibitory potency of N,N-disubstituted carbamates against cholinesterases is a key determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Target Enzyme | IC50 Range (µM) | Reference |

| Salicylanilide N,N-disubstituted (thio)carbamates | AChE | 38 - 90 | [12] |

| Salicylanilide N,N-disubstituted (thio)carbamates | BChE | 1.60 - 311.0 | [12] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [12] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [12] |

| Heterostilbene Carbamates | BChE | 0.0265 - 0.38 | [17] |

| omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues | AChE | 0.00032 - 0.0033 | [18] |

Table 1: Inhibitory Potency (IC50) of Various N,N-disubstituted Carbamates against Cholinesterases.

Pharmacokinetic properties are also crucial for the clinical utility of these drugs.

| Drug | Administration Route | Bioavailability | Half-life (t½) | Cmax | Tmax | Reference |

| Neostigmine | IV | 100% | ~70 minutes | - | - | [19][20] |

| Neostigmine | Oral | < 5% | - | - | - | [19][20] |

| Rivastigmine (12 mg/day capsule) | Oral | ~40% | ~1.5 hours | 21.6 ng/ml | 1.4 hours | [21] |

| Rivastigmine (9.5 mg/24h patch) | Transdermal | - | ~3.4 hours (from patch) | 8.7 ng/ml | 8.1 hours | [21] |

Table 2: Pharmacokinetic Parameters of Neostigmine and Rivastigmine.

Experimental Protocols

Synthesis of O-Aryl Carbamates using Triphosgene

This protocol describes a general one-pot procedure for the synthesis of substituted O-aryl carbamates from a secondary amine and a substituted phenol (B47542) using triphosgene.

Materials:

-

Secondary amine (e.g., N-ethyl-N-methylamine)

-

Substituted phenol (e.g., 3-hydroxyphenylethanone)

-

Triphosgene (BTC)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the phenol solution over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour.

-

In the dropping funnel, prepare a solution of the secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Measurement of Acetylcholinesterase Activity using Ellman's Method

This colorimetric assay is a standard method for determining AChE activity and screening for inhibitors.[3][7][16]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[3] The rate of color production is proportional to the AChE activity.

Materials:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE enzyme solution (e.g., from electric eel)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-